Cas no 2227769-41-5 (rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid)

rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid
- EN300-1551352
- rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid
- 2227769-41-5
-
- Inchi: 1S/C27H32N2O5/c1-27(2,15-24(30)31)29-25(32)17-8-7-9-18(14-17)28-26(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,17-18,23H,7-9,14-16H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)/t17-,18-/m1/s1
- InChI Key: VGVNIKLMOPEBAD-QZTJIDSGSA-N
- SMILES: O=C([C@@H]1CCC[C@H](C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C)CC(=O)O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 105Ų
rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551352-1.0g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1551352-0.1g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1551352-2.5g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1551352-0.5g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1551352-0.05g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1551352-250mg |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1551352-100mg |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1551352-5000mg |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1551352-2500mg |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1551352-5.0g |
rac-3-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methylbutanoic acid |
2227769-41-5 | 5g |
$9769.0 | 2023-06-05 |
rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid Related Literature
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid
Introduction to Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic Acid (CAS No. 2227769-41-5)
Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid, identified by its CAS number 2227769-41-5, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid is characterized by its complex arrangement of functional groups. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and a cyclohexylamine moiety suggests potential interactions with biological targets, such as enzymes and receptors. These features make the compound a valuable scaffold for designing novel drugs that can modulate various physiological processes.
In recent years, there has been growing interest in the development of small molecules that can interact with biological systems in a highly specific manner. The unique structural features of Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid position it as a candidate for further exploration in this area. Specifically, the Fmoc group is often used in peptide synthesis and can serve as a protecting group for amino acids. This functionality may be exploited to develop peptidomimetics or other bioactive molecules that retain the desired biological properties while avoiding the limitations associated with traditional peptides.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have shown that molecules with similar structural motifs can exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. The cyclohexylamine moiety, in particular, has been identified as a key pharmacophore in several bioactive compounds. By incorporating this group into the molecular framework of Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid, researchers aim to enhance its binding affinity to target proteins and improve its overall pharmacological profile.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups, including the protection and deprotection of amino functions. The use of advanced synthetic techniques has allowed chemists to construct this complex molecule with high precision. This level of synthetic control is crucial for ensuring the purity and efficacy of the final product.
From a biological perspective, the potential applications of Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid are vast. Initial studies have suggested that it may interact with enzymes involved in signal transduction pathways, potentially leading to therapeutic benefits in conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, the compound's ability to cross the blood-brain barrier may make it suitable for treating central nervous system disorders.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies are conducted to assess the pharmacokinetic properties, toxicity profiles, and potential side effects of compounds like Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid. These studies provide critical data that can inform future clinical trials and guide the optimization process.
In conclusion, Rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid (CAS No. 2227769-41-5) is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and develop innovative synthetic methodologies, compounds like this one are poised to play a crucial role in the development of next-generation drugs.
2227769-41-5 (rac-3-{(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylbutanoic acid) Related Products
- 180403-03-6((Pyridin-4-ylmethyl)phosphonic Acid)
- 22312-81-8(2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one)
- 1803853-78-2(6-Fluoro-2-methyl-3-nitrophenylacetic acid)
- 930779-65-0((2,3-Dichlorophenyl)trimethylsilane)
- 2171602-27-8(4-(dimethylamino)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 283173-80-8(2-bromo-6-fluoro-3,10-diazatricyclo[6.4.1.0?,13]trideca-1,4(13),5,7-tetraen-9-one)
- 1249255-95-5(2-(1,3-Benzoxazol-2-yl)propan-1-amine)
- 2708343-89-7((R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride)
- 1105229-88-6(N-(4-fluorophenyl)methyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2138426-30-7(3-(4-Tert-butylphenoxy)propane-1-sulfonyl fluoride)


